Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-ethyl-4-oxopiperidine-1-carboxylic acid.
Reduction: Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Similar in structure but lacks the benzyl group.
1-Benzyl-4-piperidone: Similar but does not have the carboxylate ester group.
Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate: Contains a Boc protecting group and is used in peptide synthesis.
Uniqueness
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and carboxylate ester groups allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, also known as 1-N-Cbz-2-ethylpiperidin-4-one, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carboxylate ester, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enhancing its versatility in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways relevant to various diseases.
- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. Such interactions may influence cellular responses and gene expression.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of Benzyl 2-ethyl-4-oxopiperidine exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural modifications can significantly enhance its antimicrobial efficacy.
Neurological Implications
The compound is under investigation for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in conditions such as anxiety or depression .
Enzyme Inhibition Studies
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the interaction between Benzyl 2-ethyl-4-oxopiperidine derivatives and specific enzymes. For example, research into tyrosinase inhibitors has revealed that structural features of related compounds can influence their inhibitory potency .
Case Studies and Research Findings
Several studies have explored the biological activity of Benzyl 2-ethyl-4-oxopiperidine:
- Antibacterial Evaluation : A series of derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications to the piperidine structure could enhance binding affinity to bacterial targets .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth, particularly against resistant strains .
- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems showed promise for developing treatments for neurological conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzyl 2-ethyl-4-oxopiperidine, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-oxo-1-piperidinecarboxylate | Lacks benzyl group | Limited antimicrobial activity |
1-Benzyl-4-piperidone | No carboxylate ester group | Moderate enzyme inhibition |
Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate | Contains Boc protecting group | Used in peptide synthesis |
Benzyl 2-ethyl-4-oxopiperidine stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQKOUQSRGZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744504 | |
Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852051-11-7 | |
Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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